molecular formula C6H8LiNO3 B6270457 lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 2649046-99-9

lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No. B6270457
CAS RN: 2649046-99-9
M. Wt: 149.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as LiDMOx, is a lithium salt with a wide range of applications across various scientific fields. LiDMOx is a white, crystalline solid that is soluble in water and ethanol. It is a stable compound that is used in organic synthesis and as a reagent in various laboratory experiments. LiDMOx is also used in the production of polymers and in the synthesis of other compounds.

Scientific Research Applications

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of polymers, which are used in the production of plastics and other materials. lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is also used in the synthesis of other compounds, such as organic compounds, peptides, and nucleotides. lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is also used in the preparation of lithium-based catalysts, which are used in the production of a variety of chemicals. Additionally, lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is used in the synthesis of biologically active compounds, such as drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is not fully understood. However, it is believed to act as a lithium salt, which means that it can act as an electrolyte in biological systems. lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can also act as a proton donor, which can be used in the synthesis of other compounds. Additionally, lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can act as a Lewis acid, which can be used in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate are not fully understood. However, it is believed to act as a lithium salt, which means that it can act as an electrolyte in biological systems. This can lead to increased levels of lithium in the body, which can have various effects on the body. In addition, lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can act as a proton donor, which can be used in the synthesis of other compounds. This can lead to the production of various compounds, which can have various effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate in laboratory experiments is its stability. lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a stable compound that can be stored for long periods of time without degradation. Additionally, lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is relatively easy to synthesize, which makes it a cost-effective reagent. The main limitation of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate. One potential direction is the development of new synthesis methods that can be used to produce lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate in a more efficient and cost-effective manner. Additionally, further research could be conducted to explore the biochemical and physiological effects of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate on the body. Additionally, further research could be conducted to explore the potential applications of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate in the production of polymers and other compounds. Finally, further research could be conducted to explore the potential use of lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate in the production of lithium-based catalysts.

Synthesis Methods

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of lithium hydroxide and dimethyl oxalate in an aqueous solution. This reaction produces the desired product and can be conducted in a single step. Alternatively, lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can be synthesized from the reaction of lithium carbonate and dimethyl oxalate in an aqueous solution. This reaction produces lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate and carbon dioxide as by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves the reaction of 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the lithium(1+) salt of 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid." ] }

CAS RN

2649046-99-9

Molecular Formula

C6H8LiNO3

Molecular Weight

149.1

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.